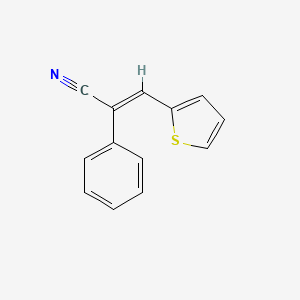
alpha-Phenyl-beta-(2-thienyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Phenyl-beta-(2-thienyl)acrylonitrile: is an organic compound with the molecular formula C13H9NS It is characterized by the presence of a phenyl group, a thienyl group, and an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-beta-(2-thienyl)acrylonitrile typically involves the reaction of benzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide . The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Alpha-Phenyl-beta-(2-thienyl)acrylonitrile can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction of the compound can be achieved using reducing agents such as or .
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the phenyl or thienyl groups are substituted by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Alpha-Phenyl-beta-(2-thienyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
作用機序
The mechanism by which alpha-Phenyl-beta-(2-thienyl)acrylonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The phenyl and thienyl groups may facilitate binding to specific sites, while the acrylonitrile moiety can participate in further chemical reactions.
類似化合物との比較
- Alpha-(4-Chlorophenyl)-beta-(2-thienyl)acrylonitrile
- Beta-(2-Furyl)-alpha-(4-methoxyphenyl)acrylonitrile
- Alpha-(4-Chlorophenyl)-beta-(1-naphthyl)acrylonitrile
Uniqueness: Alpha-Phenyl-beta-(2-thienyl)acrylonitrile is unique due to the combination of its phenyl and thienyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules.
特性
IUPAC Name |
(E)-2-phenyl-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-9H/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACDZBYANOZMGQ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,8,9,10-tetrahydrodibenzo[c,h]cinnoline](/img/structure/B7794968.png)
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B7794972.png)
![2-({5-Methyl-2-[(methylamino)sulfonyl]phenyl}sulfanyl)benzoic acid](/img/structure/B7794978.png)

![4-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B7795003.png)


![2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B7795027.png)

![(4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B7795035.png)
![2,6-Ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B7795051.png)



